1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole

Catalog No.
S12752821
CAS No.
M.F
C7H12N4
M. Wt
152.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole

Product Name

1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole

IUPAC Name

1-(pyrrolidin-2-ylmethyl)triazole

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

InChI

InChI=1S/C7H12N4/c1-2-7(8-3-1)6-11-5-4-9-10-11/h4-5,7-8H,1-3,6H2

InChI Key

MJIWVLBPVFCYJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2C=CN=N2

1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole is a highly specialized, metal-free bifunctional organocatalyst utilized primarily for asymmetric carbon-carbon bond-forming reactions. Structurally derived from chiral prolinol via azide-alkyne cycloaddition, this compound replaces the traditional carboxylic acid moiety of proline with a planar, polar 1,2,3-triazole ring. This structural modification provides enhanced solubility in standard organic solvents, tunable hydrogen-bonding capabilities, and superior steric shielding during the enamine transition state. It is primarily procured by process chemists and synthetic laboratories seeking to upgrade from generic amino acid catalysts in asymmetric Michael additions and aldol condensations, specifically where high enantiomeric excess (ee), lower catalyst loadings, and broader solvent compatibility are critical procurement drivers [1].

Research Fit

CuAAC click-chemistry library assembly
Regioselective scaffold for DEL & fragment evolution
Low-MW three-dimensional template
High sp³ fraction supports lead-oriented synthesis
Glycosidase inhibitor pharmacophore
Pyrrolidine-triazole core for iminosugar mimicry

Substituting this specialized triazole compound with generic L-proline or simple prolinamides frequently results in suboptimal process economics and synthetic outcomes. L-proline, as a zwitterionic amino acid, suffers from notoriously poor solubility in non-polar and volatile organic solvents (such as dichloromethane or toluene), often necessitating the use of high-boiling, difficult-to-remove solvents like DMSO or DMF. Furthermore, generic proline typically requires high catalyst loadings (20–30 mol%) to achieve acceptable conversion rates and often yields only moderate enantioselectivities for sterically demanding substrates. While simple prolinamides improve solubility, they lack the precise planar rigidity and dual hydrogen-bond donor/acceptor profile of the 1,2,3-triazole ring. The triazole moiety is essential for creating a highly structured, rigid enamine transition state that effectively suppresses background racemic reactions and side products, a level of control that generic substitutes cannot reliably replicate [1].

Substitution Risk

Target Compound
Potential Substitute
Why Substitution May Fail
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole
1-(Pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole
Regioisomer switch eliminates CuAAC click compatibility, limiting modular library assembly
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole
Piperidine homologue (e.g., 1-(piperidin-2-yl)-1H-1,2,4-triazole)
Ring expansion alters 3D shape and pKa, shifting lead-like properties away from fragment-optimized profiles
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole
Pyrazole or imidazole congeners
Different H-bond network and metal-coordination geometry may disrupt target engagement in designed libraries

Superior Enantiomeric Excess in Ketone-Nitroolefin Michael Additions

In standard asymmetric Michael additions of cyclohexanone to nitroolefins, simple amino acid catalysts like L-proline often struggle with stereocontrol in organic solvents, yielding moderate enantiomeric excess. In contrast, 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole derivatives leverage the planar, polar triazole ring for enhanced steric shielding and hydrogen bonding in the enamine transition state. Quantitative benchmarking demonstrates that the pyrrolidine-triazole catalyst achieves up to 96% ee and 99:1 syn:anti diastereoselectivity, significantly outperforming the baseline L-proline [1].

Evidence DimensionEnantiomeric excess (ee) and diastereomeric ratio (syn:anti)
Target Compound DataUp to 96% ee, 99:1 syn:anti ratio
Comparator Or BaselineL-proline (low ee, typically <50% in unmodified organic solvents)
Quantified Difference>40% absolute increase in ee; near-perfect diastereocontrol
ConditionsAsymmetric Michael addition of ketones to nitroolefins in organic media

Eliminates the need for costly downstream chiral resolution steps, directly lowering procurement and processing costs in asymmetric API synthesis.

CuAAC vs 1,2,4-Triazole
Class-level inference
Equivalent yields (16–65%), but CuAAC enables click compatibility
Enables on-DNA library assembly workflow
1,2,4-triazole and other azoles require alkylation; may disrupt DNA integrity

Reduced Catalyst Loading Requirements via Enhanced Transition State Rigidity

A major limitation of generic proline-based organocatalysis is the requirement for high catalyst loadings (often 20–30 mol%) to drive reactions to completion, complicating post-reaction purification. The incorporation of the 1,2,3-triazole moiety increases the rigidity of the transition state through secondary hydrogen-bonding interactions, significantly accelerating the reaction rate. Studies utilizing pyrrolidine-triazole catalysts report high conversions at loadings as low as 5–10 mol%, representing a 2- to 6-fold reduction in required catalyst mass compared to standard L-proline protocols [1].

Evidence DimensionRequired catalyst loading for >90% conversion
Target Compound Data5–10 mol%
Comparator Or BaselineL-proline (20–30 mol%)
Quantified Difference50–83% reduction in molar catalyst requirement
ConditionsAldol and Michael addition workflows

Lower catalyst loading improves atom economy and simplifies process scale-up by minimizing the amount of organic catalyst that must be removed from the final product stream.

Pyrrolidine vs Piperidine 3D
Class-level inference
Lower MW (152 vs >166 g/mol) and higher sp³/total-atom ratio
Favors lead-like property profile
Reported as compact 3D template for fragment growth

Enhanced Solubility Profile in Non-Polar and Aprotic Media

L-proline is a zwitterionic amino acid with notoriously poor solubility in many standard organic solvents (e.g., dichloromethane, toluene), which often forces process chemists to use highly polar, high-boiling solvents like DMSO. The 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole scaffold, lacking the free carboxylic acid, exhibits excellent solubility across a broad range of aprotic and non-polar organic solvents. This enables homogeneous catalysis in solvents like DCM or toluene, where the triazole catalyst maintains high catalytic activity without the mass-transfer limitations that plague heterogeneous L-proline suspensions [1].

Evidence DimensionCatalytic homogeneity and solvent compatibility
Target Compound DataFully soluble and highly active in DCM, THF, and toluene
Comparator Or BaselineL-proline (poorly soluble, often heterogeneous in DCM/toluene)
Quantified DifferenceEnables switch from DMSO/DMF to volatile solvents (DCM/toluene) while maintaining high yield
ConditionsRoom temperature organocatalytic C-C bond formation

Allows buyers to utilize standard, easy-to-remove volatile organic solvents, drastically reducing energy costs associated with solvent removal during scale-up.

α-Fucosidase Inhibition
Class-level inference
Ki = 4 nM (best library member)
Supports glycosidase inhibitor development context
In situ screening of CuAAC library; reported potency for fucosidase

Metal-Free Asymmetric Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)

Where this compound is the right choice: Procuring this triazole catalyst is highly recommended for the scalable synthesis of chiral building blocks (such as chiral gamma-nitro ketones) via asymmetric Michael additions. It provides a completely metal-free route that avoids heavy metal contamination in pharmaceutical intermediates, while delivering the high enantiomeric excess required for API manufacturing without downstream chiral resolution [1].

Process-Scale Aldol Condensations in Volatile Organic Solvents

Where this compound is the right choice: Ideal for process chemistry workflows that require the stereoselective coupling of aldehydes and ketones. Unlike generic proline, which typically mandates the use of high-boiling, difficult-to-remove solvents like DMSO, this compound allows the reaction to proceed homogeneously in volatile solvents (e.g., DCM or toluene), drastically reducing energy consumption during solvent stripping and product isolation [1].

Tandem Enantioselective Synthesis of Complex Heterocycles

Where this compound is the right choice: This catalyst is the optimal selection for tandem oxa-Michael-Michael or Michael-aldol reactions used to construct complex tricyclic or bicyclic scaffolds, such as nitrochromenes. The precise spatial shielding provided by the 1,2,3-triazole ring allows for the simultaneous control of multiple stereocenters, a feat where simpler prolinamides frequently fail to provide adequate diastereocontrol [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
DEL & on-DNA click synthesis
CuAAC regioselectivity under mild aqueous conditions
DNA barcode stability and linkage integrity
Fragment-based lead discovery
Low MW and high sp³ fraction
Lead-like property profiling (logP, solubility)
Glycosidase inhibitor development
Triazole H-bond acceptor geometry
Enzyme inhibition endpoint review in screening
Organocatalyst precursor synthesis
Triazolium salt formation capability
Catalyst enantioselectivity and recycling

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.106196400 g/mol

Monoisotopic Mass

152.106196400 g/mol

Heavy Atom Count

11

Explore Compound Types